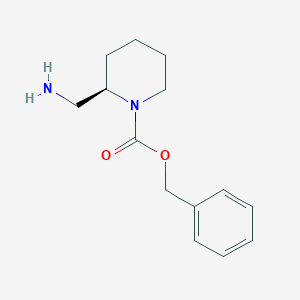

(R)-2-Aminomethyl-1-N-Cbz-piperidine

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Advanced Chemical Research

Chiral piperidine scaffolds are foundational structures in a vast number of active pharmaceuticals. thieme-connect.comthieme-connect.com The piperidine ring, a six-membered nitrogen-containing heterocycle, is a common feature in many approved drugs. thieme-connect.com The introduction of chirality into this scaffold significantly impacts a molecule's properties and its interaction with biological systems. thieme-connect.comnih.gov

The importance of these chiral scaffolds in drug design can be attributed to several key factors:

Modulation of Physicochemical Properties : The introduction of chiral centers can alter a compound's solubility, lipophilicity, and pKa, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comresearchgate.net

Enhancement of Biological Activities and Selectivity : Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. nih.govrsc.org A specific enantiomer of a chiral drug may bind to its target with much higher affinity than its mirror image, leading to increased potency and selectivity. lifechemicals.comnbinno.com

Improved Pharmacokinetic Properties : Chirality can influence how a drug is metabolized and its duration of action. thieme-connect.comresearchgate.net Utilizing a single, more stable enantiomer can lead to a more predictable and favorable pharmacokinetic profile.

Reduction of Toxicity : In some cases, one enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nbinno.com The use of a single, pure enantiomer can therefore lead to safer medicines.

The synthesis of molecules containing chiral piperidine scaffolds is an active area of research, with numerous methods being developed for their stereoselective preparation. nih.govorganic-chemistry.org

Strategic Importance of (R)-2-Aminomethyl-1-N-Cbz-piperidine as a Chiral Building Block

This compound serves as a crucial chiral building block, which are essential molecules for synthesizing enantiomerically pure compounds. wisdomlib.org Its strategic importance lies in its pre-defined stereochemistry at the 2-position of the piperidine ring. This allows chemists to incorporate this specific chiral motif into a larger target molecule without the need for a complex asymmetric synthesis or a challenging chiral separation later in the synthetic sequence.

The Cbz protecting group on the ring nitrogen is stable under a variety of reaction conditions but can be readily removed when needed, providing a handle for further functionalization. The primary amine of the aminomethyl group offers another site for chemical modification, making this compound a versatile synthon for the construction of a diverse range of more complex structures. This bifunctionality is key to its utility in building libraries of compounds for drug discovery and other applications.

Overview of Research Trajectories for this compound

Research involving this compound and related chiral piperidines is largely directed towards the synthesis of biologically active molecules. Piperidine derivatives are found in over twenty classes of pharmaceuticals and are key components of many natural alkaloids. researchgate.netnih.gov Consequently, there is significant interest in developing efficient synthetic routes to novel piperidine-containing compounds. nih.gov

Current research trends indicate that the demand for chiral building blocks like this compound is growing, driven by the pharmaceutical industry's focus on developing stereochemically pure drugs. prof-research.com Studies have demonstrated the incorporation of substituted piperidines into inhibitors of various enzymes and as components of potential therapeutics for a range of diseases. researchgate.netnih.gov The development of new synthetic methodologies that utilize such chiral synthons continues to be an important area of investigation in organic chemistry. organic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | 385.7 °C at 760 mmHg |

Note: The data in this table is compiled from publicly available chemical databases. chemsrc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,15H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYNFVPSBDRYJU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Aminomethyl 1 N Cbz Piperidine and Its Core Piperidine Moiety

Enantioselective and Stereoselective Synthesis

The chiral pool approach is a highly attractive and efficient strategy in the asymmetric total synthesis of complex bioactive molecules. mdpi.com This methodology leverages the vast supply of naturally occurring, inexpensive, and enantiomerically pure compounds such as amino acids, carbohydrates, and terpenes as starting materials. mdpi.comnih.gov By using these building blocks, the inherent stereochemistry is transferred to the target molecule, providing a reliable method for establishing specific stereocenters. mdpi.comuvic.ca

L-lysine serves as a prominent natural precursor for the biosynthesis and chemical synthesis of the piperidine (B6355638) ring system. The core structure of the 2-substituted piperidine can be directly derived from the carbon skeleton and stereocenter of lysine. A key enzymatic transformation involves the enzyme L-lysine ε-aminotransferase (LAT), which has been cloned from Streptomyces clavuligerus and expressed in Escherichia coli. nih.gov This enzyme is responsible for converting L-lysine into 1-piperideine-6-carboxylic acid, a critical cyclic intermediate. nih.gov This biochemical pathway establishes the foundational piperidine ring, which can then be chemically modified to yield various derivatives, including the 2-aminomethyl piperidine core.

Beyond lysine, a wide array of other natural products are employed in chiral pool synthesis to create substituted piperidines. mdpi.comnih.gov Amino acids, in particular, are versatile starting materials for constructing nitrogen-containing heterocycles. nih.govresearchgate.net For instance, methodologies have been developed for the enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids starting from various N-Cbz protected α-amino acids. nih.govresearchgate.net This strategy capitalizes on the existing stereocenter of the amino acid to control the stereochemistry of the final piperidine product. nih.gov Similarly, terpenes like (+)-citronellal and pulegone (B1678340) are frequently used chiral building blocks that can be transformed into complex targets through multi-step synthetic sequences. nih.gov The fundamental principle remains the same: a readily available, enantiopure natural product provides the stereochemical foundation for the asymmetric synthesis of the target molecule. mdpi.comuvic.ca

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating stereocenters with high enantioselectivity from prochiral substrates. These methods are atom-economical and allow for the synthesis of both enantiomers of a target compound by selecting the appropriate chiral catalyst. x-mol.com

Transition metal-catalyzed asymmetric hydrogenation is a premier method for the enantioselective reduction of unsaturated precursors, such as substituted pyridines or enamides, to form chiral piperidines. x-mol.comnih.gov This approach is valued for its high efficiency and ability to generate multiple stereogenic centers with excellent control. nih.gov

Rhodium-based catalysts are particularly effective for the asymmetric hydrogenation of various precursors to yield chiral piperidines. x-mol.comnih.gov Research has demonstrated that rhodium(I) complexes can catalyze asymmetric [2+2+2] cycloadditions to form piperidine scaffolds with high enantioselectivity. nih.gov In these reactions, a stereocenter is introduced catalytically and then used to direct the diastereoselectivity of a subsequent hydrogenation step. nih.gov

Another powerful application is the rhodium-catalyzed asymmetric hydrogenation of N-acylenamides or pyridinium (B92312) salts. An efficient synthesis for enantioenriched 3-aminopiperidine derivatives utilizes the rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, achieving high yields and enantiomeric excesses up to 96% after crystallization. x-mol.com This highlights the capability of rhodium catalysts to produce valuable chiral piperidine moieties that are key structural units in many pharmaceutical drugs. x-mol.com

Detailed studies on these reactions have identified optimal conditions for achieving high stereoselectivity. For example, the hydrogenation of specific enamides has been systematically optimized.

| Entry | Ligand | Solvent | Pressure (bar) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (R,R)-Me-BPE | DCM | 50 | >99 | 85 |

| 2 | (R,R)-Et-FerroTANE | DCM | 50 | >99 | 88 |

| 3 | (S,S)-f-binaphane | DCM | 50 | >99 | 93 |

| 4 | (S,S)-f-binaphane | TFE | 50 | >99 | 94 |

| 5 | (S,S)-f-binaphane | TFE/DCM (1:1) | 50 | >99 | 90 |

¹Data derived from a study on the asymmetric hydrogenation of an N-(1-benzylpiperidin-3-yl)enamide precursor, demonstrating the effect of different chiral ligands and solvents on enantioselectivity. x-mol.com The precursor is structurally related, illustrating the general effectiveness of the methodology for producing chiral aminopiperidines.

Asymmetric Catalytic Strategies

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Palladium-Catalyzed Hydrogenation

Palladium-on-carbon (Pd/C) is a widely utilized heterogeneous catalyst for the hydrogenation of pyridine (B92270) rings to their corresponding piperidines. mdpi.commasterorganicchemistry.com The efficiency of this transformation can be significantly influenced by reaction conditions and the presence of additives. For instance, the hydrogenation of 4-pyridinecarboxamides to 4-piperidinecarboxamide hydrochlorides was successfully achieved using a Pd/C catalyst in the presence of ClCH2CHCl2 under mild conditions, demonstrating a strategy to overcome catalyst deactivation by the nitrogen atom in the pyridine ring. mdpi.com The conversion of the pyridine to a pyridinium salt can prevent the nitrogen atom from coordinating with the palladium catalyst, thereby facilitating the hydrogenation. mdpi.com

The chemoselectivity of Pd/C catalyzed hydrogenations can be tuned by adjusting the reaction medium and additives. In the hydrogenation of pyridinecarbonitriles, the use of an acidic additive like H2SO4 can direct the reaction towards the formation of either pyridyl- or piperidylmethylamines. This highlights the tunability of palladium catalysis for producing functionalized piperidines.

While effective for hydrogenation, achieving high enantioselectivity in the direct palladium-catalyzed hydrogenation of prochiral pyridines remains a significant challenge, often requiring the use of chiral auxiliaries or subsequent resolution steps.

Table 1: Examples of Palladium-Catalyzed Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Additive/Solvent | Conditions | Product | Yield | Reference |

| 4-Pyridinecarboxamides | Pd/C | ClCH2CHCl2 | Mild | 4-Piperidinecarboxamide hydrochlorides | High | mdpi.com |

| Pyridinecarbonitriles | 10% Pd/C | H2SO4 / Water | 30-50 °C, 6 bar | Piperidylmethylamines | Up to 98% | researchgate.net |

| Aromatic Halogen Substrates | Pd/C | MeOH | Room Temperature | Hydrogenated Product | Up to 100% | mdpi.com |

Iridium-Catalyzed Hydrogenation

Iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of pyridinium salts, offering a direct route to chiral piperidines with high enantioselectivity. dicp.ac.cnnih.gov The activation of pyridines as N-benzyl-pyridinium bromides is a key strategy, as it enhances the substrate's reactivity and prevents catalyst inhibition by the pyridine nitrogen. dicp.ac.cn This approach has been successfully applied to a variety of 2-substituted pyridinium salts, yielding chiral piperidines with excellent enantioselectivities. dicp.ac.cn

The choice of chiral ligand is crucial for achieving high enantioselectivity. Ligands such as (R)-segphos and (R)-synphos have demonstrated superior performance in the iridium-catalyzed asymmetric hydrogenation of N-benzyl-2-phenylpyridinium bromide. dicp.ac.cn The reaction conditions, including the solvent system, also play a significant role in both the yield and the enantiomeric excess (ee) of the product. dicp.ac.cn A mixture of PhMe/CH2Cl2 has been identified as an optimal solvent system for certain substrates. dicp.ac.cn

Furthermore, the use of additives can be critical. In the asymmetric hydrogenation of pyrazolo[1,5-a]pyrimidines, copper triflate as a Lewis acid activator or trichloroisocyanuric acid (TCCA) as a Brønsted acid precursor was found to be essential for achieving high conversion and enantioselectivity. dicp.ac.cn

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

| Substrate | Catalyst System | Solvent | H2 Pressure | Temperature | Yield | ee (%) | Reference |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}2]/(R)-SynPhos | PhMe/CH2Cl2 (1:1) | 600 psi | 28 °C | High | >95 | dicp.ac.cn |

| N-Alkyl-2-alkylpyridinium salts | Ir/MP²-SEGPHOS | Not specified | Not specified | Not specified | High | High | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | [Ir(cod)Cl]2/(R)-SegPhos, Cu(OTf)2 | THF | Not specified | 50 °C | Up to 99% | Up to 99 | dicp.ac.cn |

Ruthenium-Catalyzed Hydrogenation

Ruthenium-based catalysts are highly effective for the hydrogenation of pyridines, often exhibiting excellent diastereoselectivity, particularly towards cis-products. rsc.orgrsc.org Supported ruthenium nanoparticles, for instance, have been employed for the diastereoselective cis-hydrogenation of multi-substituted pyridines in high yields under mild conditions. rsc.orgrsc.org These heterogeneous catalysts offer the advantage of easy separation and reusability. rsc.org

Homogeneous ruthenium catalysts, particularly those with chiral diamine ligands, have proven to be highly efficient in the enantioselective hydrogenation of specific pyridine derivatives. researchgate.net For example, the enantioselective hydrogenation of terpyridine-type N-heteroarenes has been achieved with high yields and excellent diastereo- and enantioselectivity using Ru(diamine) complexes. researchgate.net These reactions provide access to partially reduced chiral pyridine-amine products, which are valuable as chiral ligands themselves. researchgate.net

The substrate scope for ruthenium-catalyzed enantioselective hydrogenation is broad, encompassing a range of pyridine-pyrroline tri-substituted alkenes, which are hydrogenated with high efficiency and enantioselectivity using a Ru-DTBM-segphos catalyst. nih.gov

Table 3: Ruthenium-Catalyzed Hydrogenation of Pyridine Derivatives

| Substrate | Catalyst | Solvent | Conditions | Product | Yield | Selectivity | Reference |

| 2,6-Lutidine | Ru:Phen(1:2)@TiO2-800 | Water:Isopropanol (1:1) | Mild | cis-2,6-Dimethylpiperidine | 93% | d.r. 95:5 | rsc.org |

| Di- and tri-substituted pyridines | Supported Ruthenium Nanoparticles | Aqueous medium | Mild | cis-Piperidines | >80% | High cis-selectivity | rsc.orgrsc.org |

| Terpyridine-type N-heteroarenes | Ru(diamine) complexes | Not specified | Not specified | Chiral pyridine-amine products | Up to 93% | >99% ee, up to 94:6 dr | researchgate.net |

Nickel-Catalyzed Reductions

Nickel catalysts offer a cost-effective alternative for the reduction of pyridine derivatives. Nickel-catalyzed reductive cross-coupling reactions have been developed to join two electrophiles, providing a powerful method for the synthesis of functionalized piperidines. A nickel–terpyridine catalyst system, for example, has been shown to be superior to other catalysts in the reductive cross-coupling of amides and aryl iodides. mdpi.com

Nickel-catalyzed routes for the preparation of pyridines themselves have also been established, which can then be subjected to reduction to form the piperidine ring. For instance, Ni/imidazolyidene complexes can mediate the cyclization of alkynes and nitriles to form pyridines at ambient temperature. nih.gov While the direct asymmetric hydrogenation of pyridines using nickel catalysts is less common, reductive methods involving nickel are valuable for creating substituted piperidine precursors.

Table 4: Nickel-Catalyzed Reactions for Pyridine and Piperidine Synthesis

| Reaction Type | Catalyst System | Substrates | Product | Key Features | Reference |

| Reductive Cross-Coupling | Nickel-terpyridine | Amides and aryl iodides | Functionalized pyridines | Superior to other bidentate ligand systems | mdpi.com |

| Pyridine Synthesis | Ni/imidazolyidene complexes | Alkynes and nitriles | Pyridines | Mild, ambient temperature reaction | nih.gov |

| Reductive Alkylation | Nickel catalyst | Alkylpyridinium salts and aryl bromides | Alkylated piperidines | Utilizes Mn as a reductant | researchgate.net |

Organocatalytic Approaches for Piperidine Ring Formation

Organocatalysis provides a powerful, metal-free approach to the asymmetric synthesis of piperidine rings. ekb.eg These methods often rely on domino reactions that can construct the heterocyclic ring with multiple stereocenters in a single step with high enantioselectivity.

A notable example is the use of L-proline as a catalyst in the asymmetric α-amination of aldehydes. This methodology has been successfully applied to the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one, a precursor to (R)-pipecolic acid, starting from an aldehyde derived from the ozonolysis of cyclohexene (B86901). ekb.eg The key step proceeds with excellent enantioselectivity (>99% ee). ekb.eg

Another powerful organocatalytic strategy involves the squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction. This approach has been used to construct spirooxazolidines embedded with a pyrazolinone moiety, generating two stereocenters with high enantioselectivities. rsc.org While not directly forming a simple piperidine, this demonstrates the potential of organocatalysis in constructing complex nitrogen-containing heterocycles with high stereocontrol.

Table 5: Organocatalytic Synthesis of Piperidine Precursors

| Reaction Type | Catalyst | Substrates | Product | Enantioselectivity (ee) | Reference |

| Asymmetric α-amination | L-proline | Aldehyde and azodicarboxylate | Chiral amino alcohol | >99% | ekb.eg |

| N,O-acetalization/aza-Michael addition | Hydroquinine derived squaramide | N-Boc pyrazolinone ketimines and γ-hydroxyenones | Spirooxazolidines | Up to >99% | rsc.org |

Biocatalytic Transformations and Enzymatic Synthesis

Biocatalysis offers highly selective and environmentally benign methods for the synthesis of enantiopure compounds. Enzymes can be employed for the kinetic resolution of racemic intermediates or for the direct asymmetric synthesis of chiral building blocks.

Enzymatic Resolution and Derivatization for Enantiopure Intermediates

Enzymatic kinetic resolution is a widely used technique for obtaining enantiopure piperidine derivatives. nih.govnih.gov This method relies on the ability of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for this purpose, often in acylation or hydrolysis reactions. nih.govnih.gov

For instance, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been achieved through the hydrolysis of its ester derivatives using pig liver esterase (PLE). nih.gov Similarly, porcine pancreas lipase (B570770) (PPL) has been used for the resolution of N-Fmoc-2-piperidineethanol via transesterification with vinyl acetate. nih.gov The enzymatic acylation of a pendant piperidine intermediate of the farnesyl protein transferase inhibitor SCH66336 was optimized using the lipase Toyobo LIP-300, which selectively acylated the (+)-enantiomer. nih.gov

A chemoenzymatic approach combining a 6-hydroxy-D-nicotine oxidase (6-HDNO)-catalyzed oxidation with an ene-imine reductase (EneIRED)-catalyzed reduction has been developed for the dearomatization of activated pyridines to afford stereo-enriched 3- and 3,4-disubstituted piperidines. acs.org This one-pot cascade allows for a dynamic kinetic resolution to produce the desired piperidine enantiomer in high excess. acs.org

Table 6: Enzymatic Resolution for Enantiopure Piperidine Intermediates

| Substrate | Enzyme | Reaction Type | Key Outcome | Reference |

| Racemic 2-piperidineethanol esters | Pig Liver Esterase (PLE) | Hydrolysis | Enantiomeric separation | nih.gov |

| Racemic N-Fmoc-2-piperidineethanol | Porcine Pancreas Lipase (PPL) | Transesterification | Enantiomeric separation | nih.gov |

| Racemic piperidine intermediate for SCH66336 | Toyobo LIP-300 (lipase) | Acylation | Selective acylation of (+)-enantiomer | nih.gov |

| N-substituted tetrahydropyridines | 6-HDNO and EneIRED | Oxidation/Reduction Cascade | Dynamic kinetic resolution to enantioenriched piperidines | acs.org |

Stereoselective Enzymatic Reductions

The demand for enantiomerically pure piperidine derivatives has spurred the development of biocatalytic methods, which offer high stereoselectivity under mild reaction conditions. acs.org Chemo-enzymatic approaches combine the flexibility of chemical synthesis with the selectivity of enzymatic transformations to access chiral piperidines. acs.org

A prominent strategy involves the use of a one-pot amine oxidase/ene imine reductase cascade. This method converts N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org For instance, the oxidation of an N-substituted tetrahydropyridine (B1245486) by 6-hydroxy-D-nicotine oxidase (6-HDNO) generates a dihydro-pyridinium intermediate. This intermediate is then asymmetrically reduced by an ene-imine reductase (EneIRED) at the expense of NADPH to yield the enantioenriched piperidine. acs.org This chemo-enzymatic dearomatization has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. acs.org

Another powerful enzymatic tool is the use of ω-transaminases (ω-TAs) for the stereoselective monoamination of 1,5-diketones. The resulting aminoketone undergoes spontaneous intramolecular cyclization to form a Δ¹-piperideine. Subsequent diastereoselective reduction of this cyclic imine intermediate provides access to various stereoisomers of 2,6-disubstituted piperidines. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and the presence of Lewis acids, which can influence the conformation of the Δ¹-piperideine intermediate.

| Enzymatic Method | Key Enzymes | Substrate Type | Product | Key Advantages |

|---|---|---|---|---|

| Chemo-enzymatic Dearomatization | Amine Oxidase (e.g., 6-HDNO), Ene-Imine Reductase (EneIRED) | N-substituted Tetrahydropyridines | Chiral 3- and 3,4-substituted piperidines | High enantioselectivity (>99% ee), mild conditions |

| Stereoselective Monoamination | ω-Transaminase (ω-TA) | 1,5-Diketones | Chiral 2,6-disubstituted piperidines | Excellent conversion and regioselectivity, access to all four diastereomers |

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization represents a powerful and atom-economical approach to the synthesis of the piperidine core. Various strategies have been developed that rely on different methods of bond formation.

Aza-Michael Reactions

Intramolecular aza-Michael reactions (IAMR) are a straightforward and widely used method for constructing N-heterocycles. nih.gov This reaction involves the nucleophilic attack of an amine onto a tethered α,β-unsaturated carbonyl or related Michael acceptor. Organocatalysis has emerged as a powerful tool for rendering these cyclizations enantioselective. For example, the combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields. nih.gov Base-induced diastereoselective cyclizations have also been reported for the large-scale synthesis of trans-2,6-disubstituted piperidines. nih.gov

Radical-Mediated Cyclizations

Radical cyclizations offer a complementary approach to piperidine synthesis, often allowing for the formation of bonds that are challenging to construct via ionic pathways. beilstein-journals.org These reactions typically involve the generation of a radical species that subsequently cyclizes onto a tethered unsaturated group. beilstein-journals.org One method involves the use of a cobalt(II) catalyst to initiate the intramolecular cyclization of linear amino-aldehydes. nih.gov While effective for producing various piperidines, this method can sometimes be complicated by a competitive 1,5-hydrogen atom transfer (1,5-HAT) process, leading to the formation of a linear alkene byproduct. nih.gov

Photoredox catalysis has also been employed to generate aryl radicals from linear aryl halide precursors. These radicals can undergo regioselective cyclization onto a pendant alkene, followed by a hydrogen-atom transfer to afford complex spiropiperidines under mild conditions, avoiding the use of toxic reagents like tin hydrides.

| Method | Catalyst/Initiator | Precursor Type | Key Features |

|---|---|---|---|

| Cobalt-Catalyzed Cyclization | Cobalt(II) complex | Linear amino-aldehydes | Good yields, potential for byproduct formation via 1,5-HAT. nih.gov |

| Photoredox-Mediated Spirocyclization | Organic photoredox catalyst | Linear aryl halides with pendant alkenes | Mild conditions, synthesis of complex spiro-fused heterocycles. |

| Copper-Catalyzed C-H Amination | Copper catalyst | Linear amines with electrophilic groups | Proceeds via N-radical formation and 1,6-hydrogen atom transfer. nih.gov |

N-Acyliminium Ion Cyclizations

The cyclization of N-acyliminium ions is a robust and widely utilized strategy for the synthesis of a variety of nitrogen-containing heterocycles, including piperidines. These highly electrophilic intermediates can be generated in situ from precursors such as α-hydroxycarbamates or α-alkoxycarbamates under acidic conditions. The N-acyliminium ion then undergoes intramolecular attack by a tethered π-nucleophile, such as an alkene, alkyne, or an electron-rich aromatic ring.

This methodology has been extensively used in alkaloid synthesis. The regiochemistry and stereochemistry of the cyclization can often be controlled by the nature of the substrate and the reaction conditions. For example, silicon-directed N-acyliminium ion cyclizations can provide efficient routes to specific bicyclic systems by influencing the trajectory of the nucleophilic attack. Tandem cyclizations involving N-acyliminium ions can also be employed to construct complex polycyclic frameworks in a single step.

Electrophilic Cyclizations

Electrophilic cyclization strategies provide a direct route to functionalized piperidines through the activation of an unsaturated precursor by an electrophile, followed by intramolecular attack of a nitrogen nucleophile. nih.gov

A notable example is the oxidative amination of non-activated alkenes. For instance, a gold(I) complex can catalyze the cyclization of a tethered carbamate (B1207046) onto an alkene in the presence of an iodine(III) oxidizing agent. nih.gov This reaction results in the difunctionalization of the double bond, simultaneously forming the piperidine ring and introducing an oxygen-containing substituent. nih.gov Similarly, palladium catalysts with specifically designed pyridine-oxazoline (Pyox) ligands can achieve enantioselective aminoacetoxylation or aminochlorination of unactivated alkenes via a 6-endo cyclization, affording chiral β-functionalized piperidines with high selectivity. nih.govorganic-chemistry.org

Halocyclization is another classic electrophilic cyclization method. The treatment of unsaturated N-tosylamides with an iodine source, such as potassium iodide in the presence of Oxone, generates an electrophilic iodine species that triggers the cyclization to yield iodopiperidines. organic-chemistry.org These halogenated products serve as versatile intermediates for further synthetic transformations. organic-chemistry.org

Aza-Heck Cyclization

The aza-Heck cyclization is a powerful palladium-catalyzed reaction for the formation of nitrogen heterocycles. This reaction involves the intramolecular aminopalladation of an alkene, followed by β-hydride elimination to regenerate the catalyst and form the cyclized product. A key advantage of the aza-Heck reaction over related aza-Wacker processes is its compatibility with a wider range of chiral phosphine (B1218219) ligands, enabling the development of highly enantioselective variants.

Recent advances have focused on the use of specific N-O bonds as internal oxidants, avoiding the need for external oxidants that can be incompatible with sensitive ligands. For example, Pd(0) systems modified with SPINOL-derived phosphoramidate (B1195095) ligands have been shown to promote highly enantioselective 5-exo and 6-exo aza-Heck cyclizations of alkenyl N-(tosyloxy)carbamates. This provides a direct route to enantioenriched pyrrolidines and piperidines. The choice of ligand is crucial for both efficiency and enantioselectivity, with less sterically demanding ligands sometimes being necessary for more challenging 6-exo cyclizations.

Imino-Diels-Alder Reactions

The Imino-Diels-Alder reaction, a powerful tool for the construction of nitrogen-containing six-membered rings, offers a convergent and stereocontrolled route to substituted piperidines. This cycloaddition between an imine and a diene can be rendered asymmetric through the use of chiral auxiliaries, catalysts, or chiral reactants, making it highly valuable for the synthesis of enantiomerically pure compounds like the precursor to (R)-2-Aminomethyl-1-N-Cbz-piperidine.

In a typical approach, a chiral imine, often derived from a chiral amine or aldehyde, reacts with a suitable diene to furnish a tetrahydropyridine intermediate. Subsequent reduction of the double bond and manipulation of functional groups can then lead to the desired 2-substituted piperidine. For instance, the reaction of an N-acylated imine with an activated diene, catalyzed by a chiral Lewis acid, can proceed with high enantioselectivity.

A representative strategy for constructing a precursor to the target molecule could involve the reaction of a diene with an imine derived from a protected amino-aldehyde. The stereochemical outcome of the reaction is dictated by the facial selectivity of the diene's approach to the imine, which can be influenced by the chiral catalyst.

Table 1: Key Features of Imino-Diels-Alder Reactions in Piperidine Synthesis

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition |

| Reactants | Imine and Diene |

| Product | Tetrahydropyridine |

| Stereocontrol | Chiral auxiliaries, chiral catalysts (Lewis acids or Brønsted acids), or chiral substrates |

| Key Advantage | Convergent and often highly stereoselective route to functionalized piperidines |

While direct synthesis of this compound via this method is not extensively documented in a single step, the principles of asymmetric imino-Diels-Alder reactions provide a clear and viable pathway to its core structure, which can then be elaborated to the final product.

Intermolecular Annulation Reactions

Intermolecular annulation reactions provide a powerful and modular approach to the synthesis of the piperidine ring by combining two or more components in a single transformation. These methods are particularly attractive due to their atom economy and the ability to rapidly build molecular complexity.

[5+1] Annulations

The [5+1] annulation strategy involves the reaction of a five-atom component with a one-atom component to construct the six-membered piperidine ring. A notable example is the hydrogen borrowing annulation, which enables the stereoselective synthesis of substituted piperidines. In this process, an iridium(III)-catalyzed cascade involves the oxidation of a diol, followed by intermolecular and intramolecular amination, and subsequent imine reduction. This method has been successfully applied to the synthesis of enantiomerically enriched C4-substituted piperidines. nih.gov

Another approach within the [5+1] manifold is the diastereoselective cyclization of N-(hetero)aryl piperidines. This modular approach allows for the construction of the piperidine ring with control over the relative stereochemistry of the substituents. nih.gov

[4+2] and [3+3] Annulations

[4+2] annulations are classic strategies for forming six-membered rings, with the Diels-Alder reaction being the most prominent example. In the context of piperidine synthesis, aza-Diels-Alder reactions, as discussed previously, fall under this category. Additionally, palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes has been developed, which proceeds through the activation of a C(sp³)-H bond. nih.gov The development of catalytic asymmetric [4+2] annulations of imines with allenes has also provided a route to highly enantiomerically enriched piperidine derivatives. nih.gov

[3+3] annulation strategies involve the combination of two three-atom fragments to assemble the piperidine ring. Asymmetric aza-[3+3] annulations have been successfully employed in the synthesis of indolizidine alkaloids, demonstrating the potential of this method for constructing complex nitrogen-containing heterocycles with high stereocontrol. nih.gov These reactions can proceed through a tandem sequence of Knoevenagel condensation followed by a pericyclic ring-closure of the resulting 1-azatriene. nih.gov

Table 2: Overview of Intermolecular Annulation Strategies for Piperidine Synthesis

| Annulation Type | Description | Key Features |

| [5+1] | A five-atom and a one-atom component combine. | Hydrogen borrowing catalysis, modular and diastereoselective approaches. nih.gov |

| [4+2] | A four-atom and a two-atom component combine. | Aza-Diels-Alder reactions, transition-metal-catalyzed C-H activation. nih.govnih.gov |

| [3+3] | Two three-atom components combine. | Tandem condensation-cyclization sequences, high stereocontrol. nih.gov |

These annulation methodologies offer diverse and powerful platforms for the construction of the piperidine core of this compound, with the choice of strategy depending on the desired substitution pattern and stereochemical outcome.

C-H Functionalization Methodologies for Piperidine Derivatization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the derivatization of piperidines, avoiding the need for pre-functionalized substrates. These methods allow for the introduction of various substituents at specific positions of the piperidine ring, offering a powerful tool for late-stage modification and the synthesis of diverse analogues.

The functionalization of C-H bonds adjacent to the nitrogen atom (α-amino C-H bonds) is particularly well-developed. For instance, photoredox-catalyzed α-amino C-H arylation of highly substituted piperidines has been shown to proceed with high diastereoselectivity. nih.govacs.org This method utilizes an iridium(III) photocatalyst to generate an α-amino radical, which then reacts with an electron-deficient arene. nih.govacs.org

Furthermore, diastereoselectively complementary C-H functionalization of N-carbamoyl tetrahydropyridines has been developed to provide access to both cis- and trans-2,6-substituted piperidines with excellent regio- and diastereoselectivities. nih.govacs.org This metal-free oxidative process offers a mild and versatile route to structurally diverse piperidine derivatives. nih.govacs.org

The choice of the nitrogen protecting group can significantly influence the site-selectivity of C-H functionalization. For example, rhodium-catalyzed C-H insertions of donor/acceptor carbenes into N-Boc-piperidine have been shown to favor functionalization at the C2 position. nih.gov This highlights the importance of the electronic and steric properties of the protecting group in directing the reactivity of the piperidine ring.

Table 3: Selected C-H Functionalization Methods for Piperidines

| Method | Position Functionalized | Key Features |

| Photoredox-Catalyzed Arylation | α-amino (C2/C6) | High diastereoselectivity, mild reaction conditions. nih.govacs.org |

| Oxidative C-H Functionalization | C2 and C6 | Metal-free, complementary access to cis and trans isomers. nih.govacs.org |

| Rhodium-Catalyzed C-H Insertion | C2 | Directed by N-Boc protecting group. nih.gov |

These C-H functionalization strategies provide powerful tools for the direct derivatization of the N-Cbz-piperidine core, enabling the efficient synthesis of this compound and its analogues from simpler precursors.

Protecting Group Chemistry and Strategies

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound, which contains multiple reactive sites. The carboxybenzyl (Cbz) group plays a pivotal role in this context, not only by protecting the piperidine nitrogen but also by influencing the reactivity and stereochemical outcome of subsequent transformations.

Role of the Cbz Group in Synthesis and Orthogonal Protection

The Cbz group is a carbamate protecting group widely used for amines due to its stability under a broad range of reaction conditions, including those involving acidic and basic reagents. total-synthesis.com This stability allows for selective manipulation of other functional groups within the molecule.

A key aspect of modern synthetic strategy is the concept of orthogonal protection , which involves the use of multiple protecting groups that can be removed under distinct conditions without affecting each other. masterorganicchemistry.com The Cbz group is an excellent component of orthogonal protection schemes. For example, it is stable to the acidic conditions used to remove a tert-butyloxycarbonyl (Boc) group and to the basic conditions used to cleave a fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com

The deprotection of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), a mild and efficient method that cleaves the benzylic C-O bond. total-synthesis.com This deprotection condition is orthogonal to many other protecting groups, allowing for the selective unmasking of the piperidine nitrogen at a desired stage of the synthesis.

In the synthesis of this compound, the Cbz group on the piperidine nitrogen allows for the manipulation of the aminomethyl side chain. For instance, if the primary amine of the aminomethyl group were protected with a Boc group, an orthogonal deprotection strategy would allow for the selective removal of either the Cbz or the Boc group, enabling further functionalization at either the piperidine nitrogen or the side-chain amine.

Table 4: Orthogonal Deprotection Strategies Involving the Cbz Group

| Protecting Group | Deprotection Condition | Orthogonal To |

| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Acid (e.g., for Boc), Base (e.g., for Fmoc) |

| Boc | Strong Acid (e.g., TFA) | Hydrogenolysis (for Cbz), Base (for Fmoc) |

| Fmoc | Base (e.g., Piperidine) | Hydrogenolysis (for Cbz), Acid (for Boc) |

The judicious choice of the Cbz group in concert with other orthogonal protecting groups is therefore a cornerstone of an efficient and flexible synthetic route to this compound, enabling the precise and high-yielding construction of this valuable chiral building block.

Deprotection Methodologies and Selective Removal

The removal of the Carbobenzyloxy (Cbz or Z) protecting group from the piperidine nitrogen of this compound is a pivotal step in synthetic sequences, enabling further functionalization of the amine. The selection of a deprotection method is critical and depends on the presence of other functional groups within the molecule.

The most prevalent method for Cbz cleavage is catalytic hydrogenation . This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). total-synthesis.comthalesnano.com The process is efficient and clean, yielding the deprotected secondary amine, toluene, and carbon dioxide as the sole byproducts. total-synthesis.com A variation of this method, transfer hydrogenation , offers a safer and more convenient alternative by using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene in place of pressurized hydrogen gas. nih.govrsc.org This can be particularly advantageous for laboratory-scale synthesis.

The selective removal of the Cbz group is a cornerstone of complex molecular synthesis. The distinct conditions required for its cleavage allow it to be removed while other protecting groups remain intact. For instance, hydrogenation will cleave a Cbz group but leave an acid-labile Boc group untouched. total-synthesis.com

Table 1: Comparison of Cbz Deprotection Methodologies

| Deprotection Method | Reagents & Catalyst | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas, Pd/C | Methanol or Ethanol, Room Temp, 1 atm H₂ | High efficiency, clean byproducts (toluene, CO₂). total-synthesis.com | Incompatible with reducible functional groups (e.g., alkenes, alkynes); Flammable H₂ gas requires special handling. researchgate.net |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol, Reflux | Avoids use of pressurized H₂ gas, milder conditions. nih.govrsc.org | May be slower than direct hydrogenation. |

| Acid-Catalyzed Cleavage | 33% HBr in Acetic Acid | Room Temperature | Effective when hydrogenation is not viable; Metal-free. arkat-usa.orgtdcommons.org | Harsh acidic conditions can affect other acid-sensitive groups. total-synthesis.com |

Application of R 2 Aminomethyl 1 N Cbz Piperidine in the Construction of Complex Chemical Entities

As a Chiral Building Block for Diverse Scaffolds

The enantiopure nature of (R)-2-Aminomethyl-1-N-Cbz-piperidine is fundamental to its role as a chiral building block. It allows for the synthesis of stereochemically defined target molecules, a critical requirement in fields where chirality dictates biological activity or material properties.

Enantiopure Building Blocks in Medicinal Chemistry Research

The piperidine (B6355638) moiety is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. nih.govresearchgate.net The use of enantiopure building blocks like this compound is crucial because the stereochemistry of a drug molecule often dictates its efficacy, selectivity, and safety profile. nih.gov This specific building block provides a rigid scaffold that can be used to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing interactions with biological targets such as enzymes and receptors.

The Cbz-protected nitrogen and the primary amine at the C-2 position offer distinct points for diversification. This allows medicinal chemists to systematically modify the scaffold to optimize structure-activity relationships (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov For example, the primary amine can be acylated, alkylated, or used in reductive amination to introduce a variety of substituents, while the piperidine nitrogen can be deprotected and functionalized at a later stage, enabling the synthesis of diverse compound libraries for high-throughput screening.

Table 1: Potential Medicinal Chemistry Scaffolds from this compound

| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |

| Substituted Piperidine Analogs | Acylation/alkylation of the primary amine; deprotection and functionalization of the ring nitrogen. | CNS disorders, oncology, infectious diseases |

| Fused Heterocycles | Intramolecular cyclization reactions involving derivatives of both amino groups. | Various |

| Chiral Diamine Derivatives | Functionalization of the primary amine and subsequent deprotection of the Cbz group. | Metal-chelating agents, diagnostic tools |

Construction of Spirocyclic Systems

Spirocyclic systems, which contain two rings sharing a single atom, are of increasing interest in drug discovery due to their inherent three-dimensionality and structural novelty. pharmablock.com This complexity can lead to improved binding affinity and selectivity for protein targets. The this compound scaffold is a suitable starting material for the stereoselective synthesis of spirocyclic piperidines.

A plausible synthetic strategy involves the functionalization of the primary aminomethyl group to incorporate a nucleophilic or electrophilic chain. This chain can then participate in an intramolecular cyclization reaction involving a carbon atom of the piperidine ring, typically C-2 or C-3, to form the spiro center. For instance, the primary amine could be converted into a nucleophile that attacks an electrophilic center tethered to the piperidine ring, or vice versa, to forge the new ring system. The use of a Cbz-protected intermediate is common in such multi-step syntheses to ensure the stability of the piperidine core during the construction of the spiro-fused ring. nih.gov

Incorporation into Peptide Mimics and Non-Proteinogenic Amino Acid Derivatives

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability, bioavailability, and receptor selectivity. nih.govnih.gov this compound serves as an excellent scaffold for creating constrained peptide mimics and novel non-proteinogenic amino acids (NPAAs). wikipedia.orgnih.gov

The rigid piperidine ring restricts the conformational freedom of the molecule, forcing appended amino acid side chains into well-defined spatial orientations. This can mimic secondary structures of peptides, such as β-turns or helical segments. The compound can be viewed as a constrained dipeptide mimic, where the primary amine and the Cbz-protected ring nitrogen act as analogs of the N-terminus and a peptide bond nitrogen, respectively. These two distinct nitrogen atoms can be sequentially incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis protocols, yielding a peptide with a rigid, chiral piperidine unit embedded in its backbone. Such modifications are valuable for probing peptide-protein interactions and for developing peptide-based therapeutics. nih.gov

Scaffold Derivatization for Advanced Materials Research

While less explored, the derivatization of this compound holds potential for applications in advanced materials research. The scaffold's chirality, rigidity, and available functional groups for modification are attractive features for creating new functional materials.

The primary amine serves as a convenient attachment point for polymerization or for grafting the molecule onto surfaces. For example, it could be derivatized with an acrylate (B77674) or styrene (B11656) moiety to be incorporated as a chiral monomer in polymer synthesis. The resulting chiral polymers could find applications in enantioselective chromatography as a chiral stationary phase or in catalysis. Furthermore, the molecule's distinct functional handles allow for late-stage derivatization, where moieties like chromophores or redox-active units could be introduced. nih.gov Such derivatives could be investigated for their chiroptical properties or for use in molecular electronics.

Ligand Design and Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, where small amounts of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The structural features of this compound make it an ideal precursor for a variety of chiral ligands.

Development of Chiral Ligands from the (R)-2-Aminomethyl-piperidine Scaffold

The (R)-2-aminomethyl-piperidine core, after removal of the Cbz group, provides a chiral diamine scaffold. The two nitrogen atoms, along with the stereocenter at C-2, form a classic motif for coordinating to transition metals. uwindsor.ca The proximity of the stereocenter to the metal coordination sphere is critical for inducing high levels of enantioselectivity in catalytic reactions. nih.gov

This scaffold can be readily modified to create a diverse array of bidentate and tridentate ligands. For example, the primary amine can be converted into phosphines (creating P,N ligands), oxazolines, or imines through condensation with chiral aldehydes. scispace.com The piperidine nitrogen can also be functionalized to modulate the steric and electronic properties of the resulting ligand. These non-symmetrical ligands have shown great success in a variety of metal-catalyzed reactions, in some cases outperforming traditional C2-symmetric ligands. nih.gov

Table 2: Potential Chiral Ligand Classes Derived from the (R)-2-Aminomethyl-piperidine Scaffold

| Ligand Class | Key Structural Feature | Potential Catalytic Applications |

| P,N Ligands | Phosphine (B1218219) group on the exocyclic amine | Palladium-catalyzed allylic substitution, Heck reaction |

| N,N' Diamine Ligands | Unmodified or alkylated diamine scaffold | Rhodium- or Ruthenium-catalyzed asymmetric hydrogenation |

| Schiff Base Ligands | Imine formation at the primary amine | Asymmetric cyclopropanation, epoxidation |

| Oxazoline Ligands | Oxazoline ring formed from the primary amine | Copper-catalyzed conjugate additions, Lewis acid catalysis |

The modular synthesis of these ligands allows for fine-tuning of their structure to optimize performance for a specific chemical transformation, making the (R)-2-aminomethyl-piperidine scaffold a valuable platform in the ongoing development of new asymmetric catalysts. researchgate.net

Applications in Asymmetric Induction and Enantioselective Transformations

The synthetic utility of chiral molecules like this compound extends beyond their incorporation as a mere structural fragment. The inherent chirality of the 2-(aminomethyl)piperidine (B33004) core can be leveraged to control the stereochemical outcome of chemical reactions, a process known as asymmetric induction. This is typically achieved by using the molecule, or a derivative thereof, as either a chiral auxiliary or a chiral ligand in enantioselective transformations.

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate. wikipedia.org It directs the stereoselectivity of a subsequent reaction before being cleaved, yielding an enantioenriched product. The (R)-2-aminomethylpiperidine scaffold can be covalently attached to a substrate, and its rigid, stereodefined structure can effectively shield one face of the reactive center, forcing a reagent to approach from the less hindered face.

More commonly, derivatives of 2-(aminomethyl)piperidine function as chiral ligands in asymmetric catalysis. The two nitrogen atoms—the ring nitrogen and the exocyclic amino nitrogen—can act as a bidentate ligand, chelating to a metal center (e.g., Copper, Rhodium, Palladium). nih.govresearchgate.net The Cbz group on the ring nitrogen in the title compound would typically be removed to enable this chelation. The resulting chiral metal complex can then catalyze a variety of reactions, transferring its stereochemical information to the product. The rigid conformation of the piperidine ring and the defined stereocenter at C2 create a chiral environment around the metal, which differentiates between the two enantiotopic faces of the substrate or transition states, leading to high enantioselectivity. nih.gov

The table below summarizes key asymmetric transformations where chiral 1,2-diamine ligands, the core motif of the title compound, have been successfully employed.

| Asymmetric Reaction | Metal Catalyst | Role of Chiral Diamine Ligand | Typical Enantiomeric Excess (ee) |

| Henry Reaction | Copper (II) | Forms a chiral complex that binds the aldehyde and nitroalkane, controlling the facial selectivity of the addition. researchgate.net | 85-99% |

| Hydrogenation | Rhodium (I), Iridium (I) | Creates a chiral environment for the stereoselective addition of hydrogen across a double bond. | 90-99% |

| [2+2+2] Cycloaddition | Rhodium (I) | Controls the enantioselective formation of complex cyclic systems. nih.gov | 90-98% |

| Heck Cyclization | Palladium (II) | Induces asymmetry in the formation of carbo- and heterocyclic rings. nih.gov | 85-97% |

Pharmacophore Development and Scaffold Diversification (General Principles)

In medicinal chemistry, a pharmacophore is the specific three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. The piperidine ring is one of the most frequently utilized scaffolds in drug discovery because it provides a robust, non-planar framework for positioning these pharmacophoric groups in a precise spatial orientation.

The nitrogen atom of the piperidine ring often acts as a basic center or a hydrogen bond acceptor, interacting with key residues in a biological target like a receptor or enzyme. The substituents on the ring provide additional points of interaction. In this compound, the aminomethyl group at C2 can serve as a hydrogen bond donor or a point for further chemical elaboration, while the Cbz-protected nitrogen at N1 provides a handle for diversification or can be deprotected to reveal another key interaction point. The chiral center at C2 adds a crucial layer of three-dimensional complexity, which is often essential for selective binding to biological targets. cymitquimica.com

Scaffold diversification involves systematically modifying a core structure to explore the surrounding chemical space and optimize biological activity. Starting from a building block like this compound, medicinal chemists can:

Modify the N1 substituent: Replacing the Cbz group with a wide variety of other functionalities can modulate properties like solubility, cell permeability, and target engagement.

Functionalize the exocyclic amine: The primary amine can be acylated, alkylated, or used in reductive amination to introduce diverse side chains that can probe different pockets of a binding site.

Substitute other positions on the ring: While the title compound is substituted at C2, further modifications at C3, C4, or C5 can be envisioned to fine-tune the molecule's shape and properties.

This systematic exploration allows for the development of a structure-activity relationship (SAR), guiding the design of more potent and selective drug candidates.

Exploration of Conformational Restriction in Piperidine Scaffolds

The piperidine ring typically adopts a low-energy chair conformation. In a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations depends on the steric and electronic nature of the substituent. Generally, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.

Conformational restriction is a key strategy in drug design to improve a molecule's biological profile. By "locking" the flexible piperidine ring into a specific conformation, often the one it adopts when bound to its biological target (the "bioactive conformation"), several advantages can be gained:

Increased Potency: Pre-organizing the molecule in its active shape reduces the entropic penalty of binding, leading to higher affinity.

Enhanced Selectivity: A rigid conformation may fit the intended target perfectly but bind poorly to off-targets, thus improving the selectivity profile.

For a molecule like this compound, the large Cbz group on the nitrogen and the aminomethyl group at C2 significantly influence the ring's conformational preference. Computational studies and NMR analysis of similar 2-substituted piperidines show a preference for a chair conformation where the C2 substituent occupies the equatorial position to minimize steric strain. The specific torsion angles and the relative orientation of the side chain are critical for how the molecule presents its pharmacophoric features to a binding partner. Medicinal chemists often introduce additional cyclic systems or bulky groups to further restrict rotation and rigidify the scaffold, thereby optimizing its interaction with the target.

Isosteric Replacements and Bioisosterism Strategies

The piperidine ring can be replaced by a variety of other cyclic systems, known as bioisosteres. The choice of replacement depends on the specific properties that need to be modulated. For example, if a molecule is too lipophilic, replacing the piperidine with a more polar isostere can improve its solubility and pharmacokinetic properties. Conversely, if the piperidine nitrogen is a site of rapid metabolic oxidation, replacing it with a more stable isostere can increase the drug's half-life.

The table below presents some common bioisosteric replacements for the piperidine ring and compares their key physicochemical properties.

| Scaffold | Typical logP Contribution* | pKa of Conjugate Acid | Key Features and Rationale for Use |

| Piperidine | ~1.1 | ~11.2 | The benchmark; common saturated heterocycle. |

| Cyclohexane | ~2.5 | N/A | Removes basicity; increases lipophilicity significantly. |

| Tetrahydropyran | ~0.3 | N/A | Non-basic; reduces lipophilicity and can act as H-bond acceptor. |

| Morpholine | ~-0.5 | ~8.4 | Reduces basicity and lipophilicity; adds H-bond acceptor. |

| 2-Azaspiro[3.3]heptane | ~0.7 | ~10.8 | Reduces lipophilicity while maintaining similar basicity; provides novel 3D vectors. researchgate.net |

| 1-Azaspiro[3.3]heptane | ~0.4 | ~11.1 | Further reduces lipophilicity vs. 2-aza isomer with similar basicity; improved metabolic stability. researchgate.net |

These strategies allow chemists to fine-tune the properties of a molecule containing a piperidine core, like one derived from this compound, to overcome developability hurdles while retaining or enhancing its desired biological activity. researchgate.net

Future Directions and Emerging Research Avenues for R 2 Aminomethyl 1 N Cbz Piperidine

Integration with Flow Chemistry and Sustainable Synthetic Processes

The shift towards greener and more sustainable chemical manufacturing has spurred interest in both continuous flow chemistry and the use of bio-renewable feedstocks.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. durham.ac.uk The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and selectivities. For the synthesis of piperidine (B6355638) derivatives, flow chemistry has been successfully employed. For instance, a flow electrochemistry approach has been used to synthesize 2-substituted N-methyl piperidines, demonstrating a readily scalable and efficient method for producing key intermediates. nih.gov Another example is the four-step flow synthesis of a potent δ-opioid receptor agonist, which incorporated solid-supported reagents and scavengers to streamline the process and facilitate purification. durham.ac.uk Applying these principles to (R)-2-Aminomethyl-1-N-Cbz-piperidine could lead to a more automated, safer, and efficient manufacturing process, minimizing the handling of hazardous intermediates and reducing waste. durham.ac.uk

Sustainable Processes: In line with green chemistry principles, developing synthetic routes from renewable resources is a key goal. A notable advancement is the synthesis of 2-aminomethylpiperidine through the selective hydrogenolysis of bio-renewable 2,5-bis(aminomethyl)furan. rsc.org This method provides a sustainable alternative to petroleum-based starting materials. Research into adapting such bio-based precursors for the enantioselective synthesis of the (R)-isomer of 2-aminomethylpiperidine, which can then be protected with the Cbz group, represents a significant avenue for future sustainable production.

| Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, increased reproducibility and scalability, potential for automation. durham.ac.uk |

| Sustainable Feedstocks | Reduced environmental impact, use of renewable resources (e.g., bio-renewable 2,5-bis(aminomethyl)furan), alignment with green chemistry principles. rsc.org |

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is paramount for achieving high efficiency and enantioselectivity in the synthesis of chiral piperidines. Modern organic chemistry seeks to develop cost-effective and rapid methods for producing these valuable scaffolds. nih.gov

Transition Metal Catalysis: Recent breakthroughs include rhodium-catalyzed asymmetric reductive Heck reactions to produce enantioenriched 3-substituted piperidines from dihydropyridines. nih.govacs.org Iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridines has also yielded high levels of enantioselectivity. researchgate.net Furthermore, a novel two-step process combining biocatalytic C-H oxidation with nickel electrocatalysis for radical cross-coupling simplifies the synthesis of complex piperidines. news-medical.net This approach avoids the need for expensive precious metals like palladium and reduces the number of synthetic steps from as many as 17 down to 2-5. news-medical.net These advanced catalytic methods could be tailored for the synthesis of the 2-substituted this compound, offering more direct and efficient routes with superior stereocontrol.

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis. For example, a cascade reaction initiated by an amidomalonate Michael addition to enals, catalyzed by a chiral diamine, produces highly functionalized piperidines with excellent stereocontrol (up to 99% ee). researchgate.netthieme-connect.de Exploring organocatalytic routes could provide a more sustainable and cost-effective pathway to this compound.

| Catalytic System | Description | Relevance to this compound |

| Rhodium Catalysis | Asymmetric carbometalation of dihydropyridines to furnish 3-substituted tetrahydropyridines. nih.govacs.org | Potential adaptation for asymmetric synthesis of 2-substituted piperidines. |

| Iridium Catalysis | Enantioselective hydrogenation of substituted pyridines. researchgate.net | Direct dearomatization strategy to access the chiral piperidine core. |

| Biocatalysis/Nickel | Combination of enzymatic C-H oxidation and nickel-electrocatalyzed cross-coupling. news-medical.net | A streamlined, modular approach to building complex piperidines, reducing step count. news-medical.net |

| Organocatalysis | Chiral amine-catalyzed cascade reactions to form piperidine rings with high stereocontrol. researchgate.netthieme-connect.de | Metal-free, sustainable method for installing the chiral center. |

Advanced Characterization Techniques for Stereochemical Analysis

The precise determination of stereochemistry is crucial for chiral molecules in pharmaceutical applications. Advanced analytical techniques are emerging to provide more accurate and rapid stereochemical analysis of chiral amines like this compound.

NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) remains a powerful tool. The use of chiral shift reagents, such as tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) (Eu(fod)), can induce chemical shift differences between the signals of enantiomers, allowing for the determination of enantiomeric ratio. researchgate.net Another established method involves the derivatization of the chiral amine with a chiral agent, like arylmethoxyacetic acids, to form diastereomers that can be distinguished by NMR. acs.org

Chiroptical Methods: Circular Dichroism (CD) spectroscopy is highly sensitive to molecular chirality. Practical sensing methods have been developed where a chiral amine reacts with an achiral aldehyde probe to form a Schiff base. nsf.gov This dynamic covalent chemistry can induce a distinct CD signal, the characteristics of which can be correlated to the absolute configuration and enantiomeric excess (%ee) of the amine. nsf.gov High-throughput screening protocols that combine fluorescence (to determine concentration) and CD spectroscopy (to determine %ee) can analyze hundreds of samples in minutes, greatly accelerating the optimization of asymmetric reactions. nih.gov

| Technique | Principle | Application for this compound |

| NMR with Chiral Reagents | Formation of diastereomeric complexes or derivatives with distinct NMR signals. researchgate.netacs.org | Determination of enantiomeric purity and absolute configuration. |

| Circular Dichroism (CD) | Dynamic formation of a CD-active complex with a probe molecule. nsf.govnih.gov | High-throughput screening of enantiomeric excess and assignment of absolute configuration. |

| ¹⁹F NMR Analysis | Simultaneous analysis of multiple substrates with high resolution and sensitivity after fluorine tagging. miragenews.com | Rapid optimization of reaction conditions and catalyst screening. |

Machine Learning and AI in Reaction Design and Optimization for Piperidine Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry by accelerating the discovery and optimization of reaction pathways. iscientific.orgmdpi.com

Retrosynthesis and Route Design: Computer-Assisted Synthesis Planning (CASP) tools, powered by AI, can predict novel and efficient synthetic routes. cas.org These models are trained on vast databases of chemical reactions and can propose disconnections to identify viable starting materials. nih.govacs.org For instance, AI has been used to design synthetic routes for complex drug-like molecules containing piperidine rings by identifying strategic bond disconnections and suitable reaction templates. nih.govacs.org The quality and diversity of the underlying reaction data are critical for the predictive power of these AI applications. cas.org

Catalyst Selection and Reaction Optimization: Machine learning models can predict the performance of catalysts and reaction conditions, saving significant time and resources compared to traditional trial-and-error screening. azorobotics.com By analyzing the structural features of catalysts and substrates, ML algorithms can predict enantioselectivity with high accuracy. azorobotics.comyoutube.com This data-driven approach allows chemists to identify optimal catalysts from a large pool of candidates and to understand the key molecular features that govern selectivity. youtube.com AI-driven autonomous systems can even design and execute experiments, interpret the results, and plan subsequent reactions, creating a closed loop for rapid optimization. miragenews.com The integration of these AI tools will be instrumental in designing novel, efficient, and highly stereoselective syntheses for this compound.

| AI/ML Application | Description | Impact on Piperidine Synthesis |

| Retrosynthesis (CASP) | AI algorithms predict synthetic pathways by working backward from the target molecule. cas.orgnih.gov | Discovery of novel and more efficient synthetic routes to this compound. |

| Catalyst Prediction | ML models use molecular descriptors to predict the enantioselectivity of asymmetric catalysts. azorobotics.comyoutube.com | Rational design and selection of the best catalyst for achieving the desired (R)-stereochemistry. |

| Autonomous Optimization | AI-driven platforms that automate the entire cycle of reaction design, execution, and analysis. miragenews.commdpi.com | Accelerated optimization of reaction conditions (yield, selectivity) with minimal human intervention. |

Q & A

Q. How to assess stability under physiological conditions for drug discovery applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.